Cymal-4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Identity and Key Properties

Table 1: Chemical and Physical Profile of Cymal-4

| Property | Description |

|---|---|

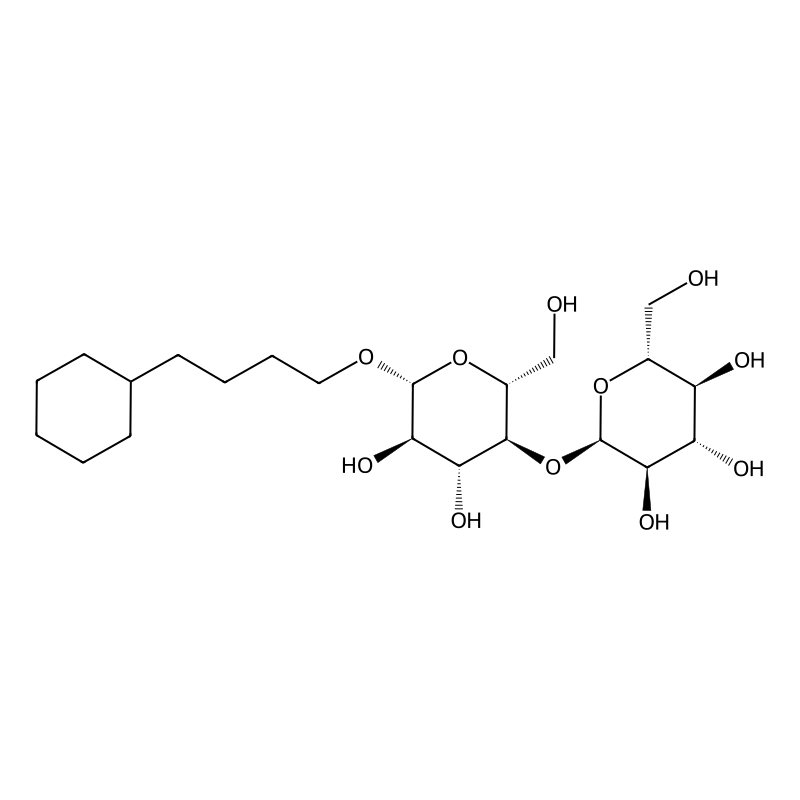

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [1] |

| Molecular Formula | C₂₂H₄₀O₁₁ [1] |

| Molecular Weight | 480.5 g/mol [1] |

| CAS Number | 181135-57-9 [1] |

| Type | Non-ionic surfactant [1] |

| Critical Micelle Concentration (CMC) | ~7.6 mM [2] |

| Aggregation Number | ~25 [2] |

| Micellar Molecular Weight | ~12 kDa [2] |

This compound is classified as a mild detergent with high water solubility and a relatively low Critical Micelle Concentration (CMC) [1]. The rigid cyclohexyl moiety in its structure limits conformational flexibility, which helps create a stable hydrophobic environment around extracted proteins [1].

Primary Research Applications

This compound is a versatile tool in membrane biochemistry, primarily used for:

- Membrane Protein Solubilization and Purification: Effectively extracts membrane proteins from lipid bilayers while maintaining their structural integrity [1].

- Membrane Protein Stabilization: Preserves the native state of proteins during purification and storage. Its strong adhesive interactions with protein surfaces help maintain stability [1] [2].

- Membrane Reconstitution: Incorporates purified membrane proteins into artificial lipid bilayers to mimic their native environment for functional studies [1].

- Biophysical and Structural Studies: Used in techniques like fluorescence polarization (FP) to investigate protein-detergent complex (PDC) interactions due to its well-characterized behavior [2].

Quantitative Analysis of Protein-Detergent Interactions

Fluorescence Polarization (FP) assays can quantify this compound interactions with membrane proteins [2]. The workflow involves preparing fluorescently labeled protein and measuring polarization changes during detergent titration to determine binding affinity.

Experimental workflow for quantifying this compound binding to membrane proteins using Fluorescence Polarization (FP)

This method reveals that this compound forms stable complexes with membrane proteins, with apparent dissociation constants (Kd) ranging from 4.5 to 5.7 mM for model β-barrel proteins, values markedly lower than its CMC of 7.6 mM [1] [2].

Comparative Detergent Analysis

Table 2: this compound vs. Other Common Maltoside Detergents

| Detergent | CMC (mM) | Aggregation Number | Key Stabilizing Feature | Primary Use |

|---|---|---|---|---|

| This compound | ~7.6 [2] | ~25 [2] | Cyclohexyl tail group [1] | General membrane protein stabilization [1] |

| n-Dodecyl-β-D-Maltoside (DDM) | ~0.17 [2] | ~78-149 [2] | Long alkyl chain (C12) | Gold standard for initial extraction [3] [4] |

| n-Octyl-β-D-Glucoside (OG) | ~25 [2] | ~27-100 [2] | Short alkyl chain (C8) | Crystallization (small micelles) [4] |

| MNG-3 (LMNG) | ~0.01 [3] | N/A | Twin hydrophobic chains | Stabilizing GPCRs & challenging targets [3] |

This compound occupies a middle ground, offering better stabilization than short-chain detergents like OG and forming smaller, more manageable micelles than DDM [1]. Newer designs like TMG-Ps incorporate additional alkyl chains to increase micelle alkyl chain density, showing improved efficacy for challenging targets like GPCRs [3].

Practical Experimental Considerations

- Handling and Storage: Handle with care per general laboratory safety guidelines, as specific toxicity data is not publicly available [1]. Prepare solutions fresh to avoid hydrolysis and oxidation [2].

- Delipidation Effects: Like Cymal-5, this compound may have a strong delipidating effect, potentially stripping bound lipids from purified membrane proteins, which can impact stability and function [5].

- Screening for Stability: Employ high-throughput stability screening to identify optimal detergent conditions. Dilute proteins from initial solubilization conditions into this compound and other detergents, then monitor thermal unfolding using intrinsic tryptophan fluorescence [4].

This compound remains a fundamental tool in the membrane protein biochemistry toolkit. Its properties are particularly useful when a balance between effective solubilization and moderate micelle size is required.

References

- 1. Buy this compound | 181135-57-9 [smolecule.com]

- 2. Quantification of Membrane Protein-Detergent Complex ... [pmc.ncbi.nlm.nih.gov]

- 3. A rational approach to improve detergent efficacy for ... [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput stability screening for detergent ... [nature.com]

- 5. Variation of the Detergent-Binding Capacity and ... [sciencedirect.com]

Cymal-4 mechanism of action

What is Cymal-4?

This compound (4-cyclohexyl-1-butyl-β-d-maltoside) is a maltoside detergent frequently used in membrane protein research for solubilizing and stabilizing proteins extracted from cell membranes [1]. It belongs to a family of related compounds (Cymal-n series) where the alkyl chain length varies [1].

The table below summarizes its key characteristics:

| Property | Description |

|---|---|

| Chemical Name | 4-cyclohexyl-1-butyl-β-d-maltoside [1] |

| Classification | Maltoside detergent [1] |

| Primary Use | Solubilization and stabilization of membrane proteins during purification [1] |

| Common Application | Screened alongside other detergents to find optimal conditions for structural studies (e.g., X-ray crystallography, cryo-EM) [1] |

Research Context and Workflow

This compound is typically employed as one option in a screening process, as the "best" detergent is highly specific to the individual protein being studied [1]. The general workflow involves testing multiple detergents to identify which one best maintains the protein in a stable, monodisperse, and functional state [2].

The following diagram illustrates this high-level experimental workflow for membrane protein solubilization and purification, where this compound would be one candidate detergent.

References

Cymal-4 scientific definition

What is Cymal-4?

This compound, scientifically known as 4-Cyclohexyl-1-Butyl-β-D-Maltoside, is a non-ionic detergent belonging to the class of cyclohexyl-based maltosides [1] [2]. Its primary application is the solubilization and stabilization of membrane proteins for biochemical and structural studies [1] [3].

- IUPAC Name: (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [1]

- Molecular Formula: C₂₂H₄₀O₁₁ [1]

- Molecular Weight: 480.5 g/mol [1]

- CAS Number: 181135-57-9 [1]

Key Physicochemical Properties

The utility of this compound in research is defined by the following key properties:

| Property | Value | Significance in Research |

|---|---|---|

| Critical Micelle Concentration (CMC) | 7.6 mM [4] | Indicates relatively low concentration needed for micelle formation, useful for working at low detergent levels [1]. |

| Aggregation Number (Nagg) | ~25 [4] (Another source suggests ~45 [1]) | Number of detergent molecules per micelle; influences micelle size and protein stability. Lower values can be advantageous [1]. |

| Micellar Molecular Weight | ~12 kDa [4] (Another source suggests ~21.6 kDa [1]) | The mass of the entire micelle. A smaller size benefits techniques like cryo-EM and crystallography by reducing background noise [1]. |

| Hydrophobic Tail Structure | Cyclohexyl group [1] | The rigid cyclohexyl moiety provides enhanced hydrophobic interactions and promotes a compact, stable micelle structure, which helps maintain protein stability [1]. |

Experimental Applications and Findings

This compound is critical in various experimental contexts for handling membrane proteins.

- Membrane Protein Stabilization: this compound has been shown to stabilize various membrane proteins effectively. For instance, it helped maintain the monodispersity and activity of the ATP-binding cassette transporter BbZIP better than the commonly used detergent DDM (n-Dodecyl-β-D-Maltoside) [1].

- Role in Structural Studies: Its compact micellar size is crucial for techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography, as it minimizes the "detergent cloud" effect, leading to higher resolution structures [1]. A 2024 SAXS (Small-Angle X-Ray Scattering) study also highlighted that the geometry of the this compound corona around the membrane protein MhsT differs from that of other maltosides, which is an important consideration for 3D modeling [5].

- Protein-Solubilization Kinetics: Research using fluorescence polarization (FP) anisotropy has quantified the interactions between this compound and β-barrel membrane proteins (e.g., OmpG, FhuA variants). The strong adhesive forces between this compound and these proteins result in stable protein-detergent complexes (PDCs) with apparent dissociation constants (K~d~) ranging from 4.5 to 5.7 mM [1].

Key Experimental Protocol: Protein Refolding and Solubilization

This protocol is adapted from studies investigating the kinetics of protein-detergent interactions and is a common method for preparing membrane protein samples with this compound [4] [6].

Workflow for refolding and solubilizing membrane proteins using this compound.

Detailed Procedure:

- Starting Material: Begin with a purified membrane protein that has been denatured in guanidinium hydrochloride (Gdm-HCl) [4] [6].

- Rapid Dilution: Take 40 µL of the denatured protein and dilute it 50-fold into 2 mL of an ice-cold refolding buffer (e.g., 200 mM NaCl, 50 mM HEPES, pH 7.4). Crucially, this buffer must contain this compound at a concentration well above its CMC (7.6 mM). A starting concentration of 50 mM this compound is typically used for this step [4] [6].

- Incubation: Allow the mixture to incubate, typically at 4°C, to enable the protein to refold and be incorporated into this compound micelles, forming a stable protein-detergent complex (PDC) [4] [6].

- Result: The outcome is a refolded and solubilized membrane protein, ready for downstream applications such as purification, functional assays, or structural analysis.

A Note on the Cymal Detergent Family

This compound is part of a larger family of detergents. The "Cymal" name is an acronym for "Cholate-based Detergents with Aromatic Side-chain Molecules," though their defining feature is a cyclohexyl group in the hydrophobic tail [7]. The number indicates the length of the alkyl chain connecting the cyclohexyl ring to the maltoside head group. Other common variants include Cymal-5, Cymal-6, and Cymal-7, which have progressively longer tails, altering their hydrophobicity and solubilization properties [7] [2].

Comparison with Other Common Detergents

The table below compares this compound with other frequently used detergents in membrane protein studies [1]:

| Detergent | CMC (mM) | Aggregation Number | Key Features and Comparisons |

|---|---|---|---|

| This compound | ~7.6 [4] | ~25-45 [1] [4] | Balanced hydrophilicity-lipophilicity; rigid cyclohexyl tail for stable PDCs and compact micelles [1]. |

| n-Dodecyl-β-D-Maltoside (DDM) | ~0.17 [4] | ~78-149 [4] | Very common and mild, but larger micelles can be disadvantageous for some structural techniques [1]. |

| n-Octyl-β-D-Glucoside (OG) | ~25 [4] | ~27-100 [4] | High CMC allows for easy removal, but generally less effective at stabilizing many membrane proteins compared to maltosides [1]. |

| Triton X-100 | ~0.24 [1] | ~142 [1] | Strong solubilization power but high cytotoxicity and absorbs UV light, interfering with spectroscopy [1]. |

References

- 1. Buy this compound | 181135-57-9 [smolecule.com]

- 2. Successful amphiphiles as the key to crystallization of ... [sciencedirect.com]

- 3. A rapid expression and purification condition screening ... [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Membrane Protein-Detergent Complex ... [pmc.ncbi.nlm.nih.gov]

- 5. Simulation and modelling of the detergent corona around the... [pure.au.dk]

- 6. Kinetics of Membrane Protein-Detergent Interactions Depend ... [pmc.ncbi.nlm.nih.gov]

- 7. cymal [clinisciences.com]

Cymal-4 solubility and critical micelle concentration

Applications and Experimental Protocols

Cymal-4 is widely used in membrane protein studies due to its mild solubilizing properties and ability to maintain protein stability [1]. Its strong adhesive interactions (binding to protein surfaces) outweigh its cohesive interactions (self-aggregation), which helps prevent protein denaturation by minimizing free detergent monomers in solution [1].

A key application is studying Protein-Detergent Complex (PDC) interactions using Fluorescence Polarization (FP) spectroscopy [2] [3]. The workflow involves labeling the protein, introducing this compound, and observing changes as detergent concentration drops below CMC. The diagram below illustrates this process and the two-phase detergent desorption that occurs.

Experimental workflow for studying this compound desorption from membrane proteins using FP spectroscopy.

Detailed Fluorescence Polarization Protocol

This methodology allows for real-time inspection of detergent dissociation from membrane proteins [2].

- Protein Labeling: Engineer a single cysteine residue on the target membrane protein. Incubate the purified protein (e.g., at 10 µM concentration) with a fluorescent dye like Texas Red C2 maleimide (e.g., at 200 µM) overnight at room temperature [3].

- Initial Solubilization: Refold or solubilize the labeled membrane protein in a buffer containing this compound at a concentration well above its CMC (e.g., 50 mM) to ensure full solvation and formation of a stable PDC [2] [3].

- Inducing Desorption: Dilute the protein-detergent complex solution into a buffer containing this compound at a final concentration below the CMC (e.g., <7.6 mM). Maintain a constant, low protein concentration (e.g., 28 nM) throughout [2].

- Data Acquisition and Analysis: Acquire time-dependent FP anisotropy traces immediately after dilution using a plate reader. The FP signal will show a two-phase decay as described in the workflow above. Analyze the traces to determine the observed rates of the predesolvation and desolvation phases [2].

Comparison with Other Detergents

Choosing the right detergent is a critical step in experimental design. The table below compares this compound with other commonly used detergents.

| Detergent | CMC (mM) | Aggregation Number | Key Characteristics |

|---|---|---|---|

| This compound | 7.6 [3] | ~45 [1] | Balanced hydrophilicity-lipophilicity; rigid cyclohexyl tail provides high stabilization with low cytotoxicity [1]. |

| n-Dodecyl-β-D-Maltoside (DDM) | ~0.17 [3] | ~78-149 [3] | "Gold standard" for membrane protein stabilization; much lower CMC and larger micelles than this compound [1] [3]. |

| n-Octyl-β-D-Glucoside (OG) | ~25 [3] | ~27-100 [3] | Higher CMC than this compound, making it easier to remove, but generally provides weaker protein stabilization [1]. |

| Triton X-100 | ~0.24 | ~142 | High solubilization power but also high cytotoxicity, which can limit its use in functional studies [1]. |

Practical Research Implications

- For Stabilization: this compound's strong adhesive interactions and compact micelles make it excellent for maintaining the monodispersity and native fold of membrane proteins during purification and crystallization [1].

- For Assays: Its relatively high CMC is advantageous for biochemical assays. Working near or below the CMC minimizes free detergent concentration, reducing interference with assays like fluorescence-based binding studies [1].

- For Structural Biology: The small, uniform micelles formed by this compound reduce background noise in techniques like cryo-electron microscopy (cryo-EM) and produce monodisperse samples ideal for crystallization trials [1].

References

Comprehensive Application Notes and Protocols for Cymal-4 in Membrane Protein Solubilization

Introduction to Cymal-4

This compound (4-cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic maltoside detergent frequently employed in membrane protein studies for extraction, solubilization, and stabilization. As part of the Cymal series featuring a cyclohexyl ring in the hydrophobic tail, this compound occupies a unique space with intermediate hydrophobic properties between shorter-chain and longer-chain maltoside detergents [1] [2]. This makes it particularly valuable for handling challenging membrane protein systems that may be destabilized by stronger detergents while requiring more solubilizing power than mild detergents like DDM.

The structural characteristics of this compound contribute to its functional utility in membrane protein workflows. The cyclohexyl group provides a rigid hydrophobic domain that influences both protein-detergent and detergent-detergent interactions, which are critical for maintaining membrane protein stability outside their native lipid environment [1] [3]. Understanding these properties enables researchers to strategically implement this compound in various stages of membrane protein preparation.

Physicochemical Properties of this compound

The effective application of this compound requires thorough understanding of its fundamental properties, which directly impact its behavior in experimental systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Molecular Weight | 481 Da | - | [1] |

| Critical Micelle Concentration (CMC) | 7.6 mM | In water | [1] |

| Aggregation Number | ~25 | In water | [1] |

| Micellar Molecular Weight | ~12 kDa | In water | [1] |

| Head Group Type | Non-ionic (maltoside) | - | [1] |

The intermediate CMC of this compound positions it between high-CMC detergents like OG (25 mM) and low-CMC detergents like DDM (0.17 mM) [1]. This property is particularly significant for downstream purification and crystallization steps, as this compound can be partially removed or exchanged using dialysis or dilution approaches more readily than low-CMC detergents while still maintaining sufficient concentration to stabilize membrane proteins during initial extraction.

This compound in Membrane Protein Solubilization

Strategic Applications

This compound serves multiple strategic roles in membrane protein research:

- Initial Extraction: Effective for primary solubilization of membrane proteins from native or heterologous expression systems [4]

- Intermediate Stabilization: Useful for protein refolding applications where its intermediate strength helps promote proper folding while preventing aggregation [1]

- Detergent Screening: Serves as a medium-strength benchmark in comprehensive detergent screening panels [4]

- Crystallization Trials: Occasionally employed in crystallization workflows when stronger detergents prove too destabilizing [2]

Comparative Detergent Analysis

Table 2: this compound in Context of Common Membrane Protein Detergents

| Detergent | CMC (mM) | Aggregation Number | Micellar Weight (kDa) | Typical Use Cases |

|---|---|---|---|---|

| This compound | 7.6 | ~25 | ~12 | Intermediate extraction, refolding |

| OG | 25 | ~27-100 | ~25 | Strong solubilization, crystallization |

| DM | 1.8 | ~69 | ~33 | Mild solubilization, stabilization |

| DDM | 0.17 | ~78-149 | ~70 | Mild solubilization, long-term stability |

| LDAO | 1.0 | ~76 | ~9 | Strong solubilization, crystallization |

The data reveal this compound's distinctive position as having a moderate aggregation number and relatively small micellar size compared to other common maltoside detergents [1]. This smaller micellar size can be advantageous for techniques like size-exclusion chromatography and crystallization, where large detergent micelles can interfere with analysis or crystal contacts.

Experimental Protocols

Comprehensive Workflow for Membrane Protein Solubilization Using this compound

The following diagram illustrates the complete workflow for membrane protein solubilization using this compound:

Workflow for Membrane Protein Solubilization Using this compound

Detailed Solubilization Protocol

4.2.1 Stock Solution Preparation

- Preparation: Dissolve this compound in appropriate buffer to create 10-20% (w/v) stock solutions

- Storage: Aliquot and store at -20°C protected from moisture and light

- Stability: Fresh preparation recommended for critical applications to avoid hydrolysis or oxidation [1]

4.2.2 Membrane Preparation

- Cell Lysis: Use preferred method (microfluidization, sonication, or French press)

- Membrane Isolation: Centrifuge lysate at 20,000 × g for 30 minutes to remove insoluble debris [5]

- Membrane Pellet: Collect membrane fraction by ultracentrifugation at 100,000 × g for 45-60 minutes

- Resuspension: Suspend membrane pellet in appropriate buffer (e.g., 50 mM Tris-Cl, pH 7.9, 150 mM NaCl) to desired protein concentration

4.2.3 Solubilization Process

- Detergent Addition: Add this compound stock solution to membrane suspension to achieve final concentration of 1-2% (w/v) - well above its CMC

- Incubation: Mix gently and incubate for 2-3 hours at 4°C with continuous gentle agitation

- Clarification: Remove insoluble material by ultracentrifugation at 100,000 × g for 45 minutes

- Supernatant Collection: Carefully collect supernatant containing solubilized membrane proteins

4.2.4 Rapid Screening Approach

For high-throughput applications, a modified microscale screening protocol can be implemented [4]:

- Scale Reduction: Perform solubilization in 96-well format with 100-200 μL total volume

- Detergent Variation: Test this compound alongside other detergents at varying concentrations (0.5-2%)

- Rapid Assessment: Analyze solubilization efficiency by fluorescence-detection size-exclusion chromatography (FSEC) when using GFP-tagged constructs

Refolding Protocol with this compound

This compound has demonstrated particular utility in refolding membrane proteins [1]:

- Denatured Protein: Start with membrane protein denatured in agents such as 6 M guanidinium hydrochloride

- Rapid Dilution: Perform 50-fold dilution into refolding buffer containing this compound at concentrations above its CMC

- Buffer Composition: Use refolding buffer such as 200 mM NaCl, 50 mM HEPES, pH 7.4

- Temperature Control: Conduct refolding at 4°C to minimize aggregation

- Assessment: Monitor refolding success by fluorescence polarization spectroscopy or other functional assays

Quality Assessment Methods

4.4.1 Size-Exclusion Chromatography (SEC)

- Column Selection: Appropriate SEC column (e.g., Superose 6 Increase, Superdex 200)

- Buffer Condition: Use running buffer containing 0.1-0.5× CMC of this compound (approximately 0.76-3.8 mM)

- Analysis: Look for single, symmetric peak indicating monodisperse preparation [4]

4.4.2 Fluorescence-Based Thermal Stability Assay

- Principle: Use CPM dye to monitor exposure of hydrophobic regions during thermal denaturation [6]

- Protocol:

- Label native cysteines with CPM dye

- Perform thermal ramp while monitoring fluorescence

- Determine melting temperature (Tm) as stability indicator

- Application: Optimize buffer conditions and detergent combinations for maximum stability

Troubleshooting Guide

Table 3: Common Issues and Solutions with this compound Solubilization

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Poor Solubilization | Insufficient detergent concentration, inappropriate buffer conditions | Increase this compound concentration (up to 3%), adjust pH/salt, pre-screen conditions in small scale | Perform detergent screening, optimize buffer conditions empirically |

| Protein Aggregation | Destabilizing conditions, detergent too weak for specific protein, rapid detergent removal | Test milder detergents (DDM), add stabilizing lipids, slow down dilution/removal steps | Include stability screens, use thermal shift assays to identify stabilizers |

| Low Activity | Partial denaturation, loss of cofactors, inappropriate detergent environment | Test refolding protocols, add essential lipids/cofactors, switch to milder detergents | Implement activity assays early, consider lipid supplementation |

| Rapid Precipitation | Critical detergent concentration falling below CMC, detergent degradation | Maintain this compound above CMC during buffer exchanges, use fresh detergent stocks | Monitor detergent concentrations, avoid prolonged storage |

Applications in Structural Biology

This compound finds particular utility in several structural biology applications:

Crystallography

While not the most commonly used detergent for membrane protein crystallization, this compound can be valuable in specific cases [2]:

- Initial Extraction: Used for initial solubilization before detergent exchange for crystallization

- Specialized Cases: Employed directly in crystallization trials for proteins that require its specific hydrophobic-hydrophilic balance

- Detergent Mixtures: Combined with other detergents or additives to optimize crystal contacts

Cryo-Electron Microscopy

For single-particle cryo-EM, this compound can serve as [7]:

- Solubilization Agent: Initial extraction before transition to amphipols or nanodiscs

- Stabilization Agent: Maintaining stability during grid preparation when compatible with the protein

- Screening Tool: Identifying optimal detergent conditions through rapid screening approaches

Conclusion

This compound represents a valuable intermediate-strength detergent in the membrane protein researcher's toolkit. Its defined physicochemical properties, including a CMC of 7.6 mM and aggregation number of approximately 25, make it particularly suitable for specific applications where stronger detergents may be too denaturing while milder detergents lack sufficient solubilizing power [1]. The protocols outlined herein provide researchers with comprehensive guidance for implementing this compound in membrane protein solubilization, refolding, and stabilization workflows.

When incorporated into systematic detergent screening strategies, this compound increases the likelihood of successfully generating stable, monodisperse membrane protein preparations suitable for biophysical characterization, functional studies, and structure determination. Its position in the Cymal series with cyclohexyl-modified hydrophobic tails offers a distinct alternative to straight-chain maltoside detergents, contributing to the diverse detergent toolbox necessary for tackling the challenges of membrane protein structural biology.

References

- 1. Quantification of Membrane Protein-Detergent Complex ... [pmc.ncbi.nlm.nih.gov]

- 2. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of novel detergents on membrane protein studies [sciencedirect.com]

- 4. A rapid expression and purification condition screening ... [pmc.ncbi.nlm.nih.gov]

- 5. Solubilization of native integral membrane proteins in ... [pmc.ncbi.nlm.nih.gov]

- 6. Microscale Fluorescent Thermal Stability Assay for ... [sciencedirect.com]

- 7. Overview of Membrane Protein Sample Preparation for Single ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Cymal-4 in Membrane Protein Purification

Introduction to Cymal-4

This compound (4-Cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic detergent renowned for its effectiveness in solubilizing and stabilizing membrane proteins while preserving their structural integrity and functional activity. Its balanced hydrophilicity-lipophilicity and mild detergent properties make it particularly valuable for structural biology applications, including protein crystallization and single-particle cryo-electron microscopy (cryo-EM). The unique cyclohexyl ring in its hydrophobic tail contributes to strong adhesive interactions with membrane proteins while maintaining relatively low critical micelle concentration, enabling effective solubilization at moderate concentrations [1] [2].

Key Biochemical Properties of this compound

Table 1: Fundamental properties of this compound critical for experimental planning

| Property | Value | Experimental Significance |

|---|---|---|

| Molecular Formula | C₂₂H₄₀O₁₁ | Determines chemical compatibility and analytical detection |

| Molecular Weight | 480.5 g/mol | Essential for molar concentration calculations |

| Critical Micelle Concentration (CMC) | 7.6 mM [1] | Defines minimum working concentration for micelle formation |

| Aggregation Number | 45 [1] | Indicates micelle size (approximately 21.6 kDa) |

| Micellar Molecular Weight | ~21.6 kDa [1] | Important for size exclusion chromatography considerations |

Table 2: Comparison of this compound with common maltoside detergents

| Detergent | CMC (mM) | Aggregation Number | Key Advantages | Optimal Use Cases |

|---|---|---|---|---|

| This compound | 7.6 [1] | 45 [1] | Balanced hydrophilicity-lipophilicity, excellent protein stabilization | General membrane protein purification, crystallization trials |

| n-Dodecyl-β-D-Maltoside (DDM) | 0.17 [1] | 78-149 [1] | Strong solubilization power, high protein stability | Difficult-to-solubilize proteins, long-term stabilization |

| n-Octyl-β-D-Glucoside (OG) | 25 [1] | 27-100 [1] | High CMC enables easy removal | Applications requiring detergent removal, functional assays |

This compound Solubilization Screening Protocol

Principle

Initial screening identifies optimal this compound concentration for efficiently extracting the target membrane protein from lipid bilayers while maintaining structural integrity. This protocol uses a 96-well format for high-throughput compatibility [3].

Materials

- Membrane preparation containing target protein

- This compound stock solution (10% w/v in buffer)

- Solubilization buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol

- Ultracentrifuge and compatible tubes

- SDS-PAGE equipment or affinity purification system for analysis

Step-by-Step Procedure

- Prepare detergent dilution series: Create this compound concentrations from 0.5× to 2× CMC (3.8-15.2 mM) in solubilization buffer.

- Combine membrane preparation with equal volumes of detergent solutions to achieve final concentrations.

- Incubate with gentle mixing for 2 hours at 4°C.

- Separate solubilized fraction by centrifugation at 100,000 × g for 45 minutes at 4°C.

- Analyze supernatant for target protein content using SDS-PAGE, Western blot, or activity assays.

- Select optimal concentration that maximizes solubilization yield while maintaining protein stability.

Comprehensive Purification Workflow

The following diagram illustrates the complete membrane protein purification process using this compound:

Large-Scale Solubilization and Purification

- Solubilize membrane preparation at optimal this compound concentration determined from screening (typically 1-2× CMC) using a buffer-to-membrane ratio of 10:1 (v:w) [3].

- Incubate with gentle agitation for 2-4 hours at 4°C.

- Clarify by ultracentrifugation at 100,000 × g for 45 minutes at 4°C.

- Purify supernatant using appropriate chromatography (IMAC for His-tagged proteins, affinity, or ion-exchange).

- Concentrate and exchange buffer to remove excess detergent and impurities while maintaining this compound above CMC.

- Assess purity and monodispersity by size exclusion chromatography and SDS-PAGE.

This compound in Structural Biology Applications

Cryo-Electron Microscopy Sample Preparation

For single-particle cryo-EM analysis, which has become a predominant technique for membrane protein structure determination [4]:

- Purify protein in this compound following the standard protocol.

- Optimize this compound concentration to 1-2× CMC (7.6-15.2 mM) in the vitrification buffer.

- Ensure sample homogeneity through size exclusion chromatography immediately before grid preparation.

- Prepare cryo-EM grids using standard vitrification methods, maintaining this compound throughout the process.

This compound's relatively small micellar size (hydrodynamic radius ~3.2 nm) reduces background noise in cryo-EM images, enhancing resolution by minimizing the "detergent cloud" effect [1].

Protein Crystallization

This compound has demonstrated particular utility in membrane protein crystallization:

- Screen crystallization conditions using this compound at concentrations near its CMC.

- Consider lipidic cubic phase (LCP) crystallization where this compound can be used at low concentrations to minimize adverse effects on the LCP structure [3].

- Optimize detergent concentration during crystallization trials, as some detergents at certain concentrations can cause swelling of the LCP and formation of lipidic sponge phase [3].

Troubleshooting and Optimization Guide

Table 3: Common issues and solutions when using this compound

| Problem | Potential Cause | Solution |

|---|---|---|

| Low solubilization yield | Insufficient detergent concentration | Increase this compound concentration to 2× CMC; extend incubation time |

| Protein aggregation | Destabilization from harsh solubilization | Reduce this compound concentration; add stabilizing lipids; shorten solubilization time |

| Loss of activity | Removal of essential lipids | Include native lipids during solubilization; use gentler detergent:protein ratios |

| Poor cryo-EM results | Detergent background interference | Ensure this compound concentration is precisely at CMC; consider detergent exchange |

Technical Considerations and Best Practices

Stability and Handling

- Prepare fresh this compound solutions to prevent hydrolysis and oxidation [1]

- Store stock solutions at -20°C in aliquots to avoid freeze-thaw cycles

- Filter solutions through 0.22μm filters before use

Concentration Optimization

- Always maintain this compound above its CMC (7.6 mM) during all purification steps

- For specific applications like fluorescence spectroscopy, operate near CMC to minimize interference

- When using fluorescence polarization assays, the apparent dissociation constants (Kd) for this compound with β-barrel membrane proteins range from 4.5 to 5.7 mM [1]

Compatibility with Downstream Applications

This compound demonstrates excellent compatibility with various structural and functional studies:

- Size exclusion chromatography: Produces monodisperse peaks indicating homogeneous preparations [1]

- Activity assays: Maintains enzymatic function for many membrane proteins

- Structural studies: Provides stability without interfering with crystal formation or EM grid preparation

Conclusion

This compound serves as a versatile and effective detergent for membrane protein purification, particularly suited for structural biology applications. Its well-characterized properties, optimal CMC, and excellent protein-stabilizing characteristics make it an invaluable tool for researchers pursuing high-resolution structure determination of challenging membrane protein targets. The protocols outlined herein provide a comprehensive framework for implementing this compound in membrane protein research, from initial solubilization screening to final structural analysis.

References

how to use Cymal-4 in cryo-EM sample preparation

Cymal-4 Usage in Cryo-EM: Current Trends

Based on a review of membrane protein structures solved at high resolution by cryo-EM, here is a summary of how detergents like this compound are generally applied. The data consolidates practices from 302 scientific manuscripts published between 2021 and 2022 [1] [2] [3].

| Application Stage | Most Common Detergent(s) | Reported Use of this compound (or related glucoside detergents) |

|---|---|---|

| Protein Extraction | DDM (n-Dodecyl-β-D-maltopyranoside) | Used, though less frequently than DDM [4] |

| Vitrification | LMNG (Lauryl Maltose Neopentyl Glycol) | Sometimes present; may be exchanged for amphiphiles/nanodiscs [1] [2] |

For context, the analysis notes that DDM is the most popular detergent for the initial extraction of membrane proteins from the cell membrane, prized for its mildness and ability to maintain protein stability [1] [4]. However, by the vitrification stage, researchers often exchange the initial detergent for more stabilizing agents like amphipols or incorporate the protein into lipid nanodiscs to create a more native-like environment [1] [2] [3].

General Workflow for Detergent Use in Membrane Protein Cryo-EM

The following diagram outlines the general workflow for preparing a membrane protein sample for single-particle cryo-EM analysis, illustrating where detergent selection and optimization come into play.

Workflow Stage Details

Sample Quality Control (QC): Before proceeding to the cryo-EM grid, your sample must be of high quality. Key benchmarks include [5]:

- Purity: >99% pure as assessed by techniques like SDS-PAGE and size-exclusion chromatography.

- Homogeneity: The protein particles should be in a uniform conformational state. Dynamic Light Scattering (DLS) and negative-stain EM are critical tools for this assessment.

- Activity: Whenever possible, demonstrate that the purified protein is functionally active, as this is a strong indicator of structural integrity.

Optimize Grid & Conditions: This is a critical and often iterative optimization phase [5]:

- Grid Type: Carbon on gold grids are frequently used for small membrane proteins [4]. The hydrophobicity of the grid surface must be considered, as it affects how the sample adsorbs and distributes.

- Detergent Concentration: Finding the right concentration is crucial. The micelle size formed by glucoside detergents like this compound can be similar to that of DDM, which is a key factor for the particle size and behavior in vitreous ice [4].

- Vitrification Method: Standard blotting-based plunging is most common, but new microfluidic methods are emerging for time-resolved studies [6].

Recommendations for Your Research

To proceed with your work on this compound, I suggest the following practical steps:

- Consult Primary Literature: Search the Protein Data Bank (PDB) for membrane proteins similar to your target that have been solved using cryo-EM. The associated publications often contain detailed methods sections with specific detergent concentrations and protocols.

- Leverage Supplier Resources: Companies that sell detergents like this compound often provide product information sheets with suggestions for solubilization and stability experiments. The webinar resource from ThermoFisher mentioned in the search results could be a starting point [7].

- Systematic Screening: Given the lack of a one-size-fits-all protocol, be prepared to empirically test a range of this compound concentrations and conditions (e.g., in the presence of additives like cholesterol) during the vitrification step to find what works best for your specific protein [1] [4].

References

- 1. Overview of Membrane Protein Sample Preparation for ... [preprints.org]

- 2. Overview of Membrane Protein Sample Preparation for Single ... [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Membrane Protein Sample Preparation for ... [mdpi.com]

- 4. A review of the approaches used to solve sub-100 kDa ... [sciencedirect.com]

- 5. - Cryo : 5 Critical Considerations EM Sample Prep [bitesizebio.com]

- 6. A PDMS-based Microfluidic Chip Assembly for Time-Resolved... [pmc.ncbi.nlm.nih.gov]

- 7. | Cryo Resources EM Cryo EM Sample Preparation [thermofisher.com]

The Role of Detergents in Membrane Protein Crystallization

Membrane proteins are insoluble in aqueous solutions due to their hydrophobic surfaces. Detergents are essential for extracting them from lipid membranes and maintaining them in a soluble form for purification and crystallization [1]. The membrane protein, surrounded by a belt of detergent molecules, forms a protein-detergent complex (PDC) that behaves like a soluble protein in solution [1].

A critical parameter for any detergent is its Critical Micelle Concentration (CMC), which is the concentration at which detergent molecules spontaneously form micelles. During crystallization, working above the CMC is vital to maintain a homogeneous population of PDCs and prevent protein aggregation or denaturation [1].

Maltoside-Based Detergents for Crystallization

While your search for "Cymal-4" did not yield specific results, the available literature provides data on closely related maltoside-based detergents. This compound likely shares properties with these common detergents. The table below summarizes key detergents in the Cymal family and other frequently used maltosides [1].

| Detergent Name | Common Abbreviation | CMC (mM) | Comments and Applications |

|---|---|---|---|

| Cymal-5 | CYMAL-5 | 2.40 | 5-cyclohexyl-1-pentyl-β-D-maltoside; used for stabilizing proteins [1]. |

| Cymal-6 | CYMAL-6 | 0.56 | 6-cyclohexyl-1-pentyl-β-D-maltoside; used for stabilizing proteins [1]. |

| n-Octyl-β-D-maltopyranoside | OM, β-OM | 19.50 | A very common, relatively high-CMC detergent; often used in initial screens [1]. |

| n-Nonyl-β-D-maltopyranoside | NM, β-NM | 6.00 | A medium-chain length maltoside [1]. |

| n-Decyl-β-D-maltopyranoside | DM | 1.80 | A medium-chain length maltoside [1]. |

| n-Dodecyl-β-D-maltopyranoside | DDM | 0.17 | A very common, low-CMC detergent; known for its mild, stabilizing properties [1]. |

Compounds like this compound, with their cyclohexyl ring head group, are part of a strategy to use detergents with bulkier hydrophobic groups. These are often milder and can better mimic the native lipid environment, which helps maintain the stability and function of membrane proteins during the lengthy crystallization process [1].

A General Protocol for Detergent Screening and Crystallization

The following workflow visualizes the key stages of membrane protein crystallization. You can adapt this general framework for this compound by substituting it in the relevant steps.

The success of crystallization is highly dependent on the preparation of a pure, homogeneous, and stable protein solution. The general criteria for a protein sample suitable for crystallization are >98% pure, >95% homogeneous, and >95% stable when stored at 4°C for a week at the concentration used for crystallization [2].

Key Experimental Procedures

Screening for an Appropriate Detergent (Including this compound) This is a critical early step to find the optimal detergent for your specific protein [2].

- Procedure:

- Resuspend isolated membrane pellets (from Step 16 of a general membrane prep) in buffer.

- Aliquot the membrane suspension into multiple tubes.

- To each tube, add an equal volume of a solubilization buffer containing 1-2% of a different detergent. Include this compound alongside common detergents like DDM, OG, and LDAO for comparison [2].

- Gently agitate the mixtures for 12-18 hours at 4°C to solubilize the protein.

- Centrifuge at high speed (e.g., 100,000g) for 30 minutes to pellet unsolubilized material.

- Analyze the supernatant (solubilized fraction) and the pellet by SDS-PAGE and western blot to determine which detergent most effectively extracted your target protein [2].

- Procedure:

Assessing Stability for Crystallization After initial purification, the behavior of the PDC must be characterized.

- Size-Exclusion Chromatography (SEC): Analyze the protein sample on a column pre-equilibrated with a buffer containing a concentration of this compound well above its CMC (e.g., 2-3 times the CMC). A sharp, symmetrical peak indicates a monodisperse sample, which is a positive sign for crystallization. A broad or multiple peaks suggest heterogeneity or aggregation [2] [3].

- Thermal or Chemical Stability Assays: Use fluorescence-based or light-scattering assays to determine the protein's stability over time in the presence of this compound compared to other detergents. A stable protein will retain its structure and function longer [2].

Crystallization by Vapor Diffusion This is the most common and successful method for crystallizing membrane proteins [1].

- Procedure:

- Setup: Use 24-well or 96-well plates. The reservoir is filled with a precipitant solution (e.g., 500-1000 µL).

- Protein Drop: Mix your purified, this compound-solubilized protein sample with the reservoir solution at a typical ratio of 1:1 to 2:1 (protein:precipitant). The total drop volume can range from 200 nL to 2 µL.

- Equilibration: Seal the plate. Water vapor diffuses from the drop to the more concentrated reservoir, slowly increasing the concentration of both the protein and the precipitant in the drop. This gradual process encourages the formation of a supersaturated state, leading to nucleation and crystal growth [1].

- Optimization: If initial crystals (microcrystals, clusters, needles) are obtained, systematically vary parameters like pH, precipitant concentration, and temperature to improve crystal size and quality [4]. Adding small molecules or ligands can also enhance crystal formation [4].

- Procedure:

Key Considerations for Using this compound

- Handling and Storage: Maltoside detergents are sensitive to hydrolysis and microbial contamination. Stock solutions should be prepared fresh or stored frozen in aliquots, and working solutions should be kept sterile and used promptly.

- CMC in Practice: The reported CMC is a guideline. The effective CMC can be influenced by the protein itself, buffer salts, and temperature. Always use a concentration sufficiently above the CMC.

- Compatibility with Additives: Crystallization often requires additives. Ensure that salts, PEGs, or other small molecules in your screen are compatible with this compound and do not cause its precipitation.

References

- 1. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general protocol for the crystallization of membrane ... [pmc.ncbi.nlm.nih.gov]

- 3. The fine art of integral membrane protein crystallisation [sciencedirect.com]

- 4. Optimization of crystallization conditions for biological ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to Cymal-4 Alternatives for Membrane Protein Studies: Application Notes and Protocols

Introduction to Maltoside-Based Detergents in Membrane Protein Research

Membrane protein structural biology faces significant challenges due to the inherent instability of these proteins once extracted from their native lipid environments. Detergents serve as crucial membrane mimetics that facilitate the extraction, solubilization, and stabilization of membrane proteins for biochemical characterization and structural studies. Among these, maltoside-based detergents have emerged as particularly valuable tools due to their favorable physicochemical properties and ability to maintain protein stability. The gold standard detergent DDM (n-Dodecyl-β-D-Maltoside) has been widely adopted for initial membrane protein extraction, but researchers often require alternatives with different properties for specific applications. Cymal-4 (4-Cyclohexyl-1-butyl-β-D-maltoside) represents one such alternative with a cyclohexyl group in its hydrophobic tail that modifies its behavior compared to straight-chain maltosides.

The critical importance of detergent selection cannot be overstated in membrane protein research, as approximately 50% of current pharmaceutical drugs target membrane proteins, yet they represent less than 2% of the experimentally identified structures in the Protein Data Bank [1] [2]. This disparity highlights the technical challenges in membrane protein structural biology, with detergent optimization being a crucial factor for success. Recent advances in single-particle cryo-electron microscopy (cryo-EM SPA) have dramatically increased membrane protein structure determination, with a 174% increase in MP structures solved at better than 3.0 Å resolution in 2022 compared to 2020 [3]. This technical revolution has further emphasized the need for optimized detergent strategies that maintain membrane protein stability throughout the purification and structural analysis pipeline.

Properties and Comparison of Maltoside-Based Detergents

Key Detergent Properties and Their Functional Significance

Critical Micelle Concentration (CMC): The CMC represents the detergent concentration at which micelle formation occurs, with lower values indicating micelles that remain stable at higher dilutions. This property is crucial for maintaining protein stability during purification steps that involve dilution. DDM has a particularly low CMC of 0.17 mM in water, contributing to its excellent stabilizing properties [4] [5].

Micelle Molecular Weight: This property influences the size of the protein-detergent complex, which can impact chromatographic separation and structural analysis. DDM micelles have a molecular weight of approximately 50,000 g/mol, creating a significant hydration shell around the protein [4].

Hydrophilic-Lipophilic Balance (HLB): The HLB value indicates the detergent's affinity for polar versus nonpolar environments, with optimal values for membrane protein stabilization typically falling between 11-14 [6]. This balance ensures effective interaction with both the hydrophobic transmembrane domains and hydrophilic extramembraneous regions.

Comparative Analysis of Maltoside-Based Detergents

Table 1: Properties of Maltoside-Based Detergents for Membrane Protein Research

| Detergent | Molecular Weight (g/mol) | CMC (mM) | Aggregation Number | Special Properties | Primary Applications |

|---|---|---|---|---|---|

| DDM | 510.6 [4] | 0.17 (in water) [4] | ~50,000 micelle MW [4] | Gold standard, mild stabilization | Initial extraction, general stabilization [6] |

| This compound | ~539 (estimated) | Not specified in results | Not specified | Cyclohexyl group in tail | Alternative to DDM for specific targets [7] |

| Cymal-5 | ~553 (estimated) | Not specified in results | Not specified | Slightly longer cyclohexyl chain | Alternative to DDM for specific targets [7] |

| LMNG | ~906 (estimated) | Extremely low | Not specified | Rigid neopentyl glycol core | Stabilization of challenging proteins (e.g., GPCRs) [6] |

| GDN | ~807 (estimated) | Low | Not specified | Steroid-based backbone | Sensitive eukaryotic proteins [6] |

| DM | ~483 (estimated) | Higher than DDM | Smaller micelles | Shorter alkyl chain | Crystallization, exchange after extraction |

| TTG-8,12 | ~880 (estimated) | Not specified | Not specified | Unsymmetric alkyl chains | Enhanced stability for challenging MPs [6] |

The table above illustrates the diversity available within maltoside-based detergents, with each offering distinct advantages for specific applications. This compound and Cymal-5 represent DDM alternatives with cyclohexyl modifications that alter their hydrophobic properties compared to straight-chain alkyl detergents. These detergents are particularly valuable when researchers encounter challenges with DDM stabilization or need to optimize conditions for specific membrane protein targets. Recent research has focused on developing novel detergent designs with enhanced stabilization properties, including unsymmetric variants like TTG-8,12 that incorporate two different alkyl chains to better match the hydrophobic dimensions of membrane proteins [6].

Advanced Detergent Designs and Formulations

Designer Detergents with Enhanced Stabilization Properties

Recent innovations in detergent design have focused on addressing the limitations of conventional detergents for challenging membrane protein targets. Unsymmetric TTGs represent a novel class of detergents that incorporate two different alkyl chains (long and short) into a triazine-based triglucoside structure [6]. These detergents were specifically designed to optimize the match between detergent hydrophobic dimensions and the transmembrane domains of membrane proteins. In experimental evaluations, TTG-8,12 demonstrated superior efficacy in stabilizing model membrane proteins, including G protein-coupled receptors, compared to both the original symmetric TTGs and the gold standard detergent DDM/LMNG [6]. This enhanced performance highlights the importance of detergent unsymmetry as a design principle for improving membrane protein stabilization.

Detergent Mixtures for Enhanced Stabilization

DDM/CHS Formulation: A pre-formulated mixture of DDM and cholesteryl hemisuccinate (CHS) in a 10:1 ratio provides enhanced stabilization for many membrane proteins [4]. This ready-to-use solution contains DDM (100 mg/mL) and CHS (10 mg/mL) with typical working concentrations of 1% DDM/0.1% CHS for protein extraction and 0.1% DDM/0.01% CHS for protein purification [4]. The addition of CHS contributes to the stabilization of large unilamellar vesicles and is particularly beneficial for structurally sensitive proteins.

Application-Specific Formulations: The DDM/CHS mixture has demonstrated particular utility in single-particle cryo-EM analysis, where maintenance of structural integrity is paramount [4]. In recent studies evaluating Plasmodium falciparum membrane-bound pyrophosphatases, the combination of DDM with CHS provided the highest solubility at 88%, outperforming several other detergents including this compound, Cymal-5, and LMNG [7]. This highlights the importance of empirical testing for identifying optimal detergent conditions for specific protein targets.

Detergent-Free Membrane Mimetic Systems

Amphipols and Their Applications

Amphipols represent a significant advancement in membrane protein stabilization that can reduce or eliminate dependence on detergents. These short, flexible amphipathic polymers were first synthesized in 1996 and function by binding to the transmembrane domains of membrane proteins [1]. The most widely used variant, A8-35, has a molecular weight of approximately 4.3 kDa and forms a compact layer approximately 1.5-2 nm thick around the transmembrane domain [1]. Unlike detergent micelles, membrane protein/amphipol complexes are remarkably difficult to dissociate and do not depend on CMC values for stability [1]. This property makes them particularly valuable for applications requiring high stability, such as structural biology and functional assays.

The process of transferring membrane proteins from detergents to amphipols typically involves hydrophobic adsorption beads such as Bio-Beads SM-2, Amberlite-XAD-2, or the more cost-effective alternative PuroSorb PAD600 beads [1]. These polystyrene or polydivinylbenzene beads selectively adsorb detergents while leaving amphipols and membrane proteins in solution. Recent research has demonstrated that PAD600 beads are effective for detergent removal when the mass ratio of membrane protein to amphipol is increased up to 1:10 [1]. This approach provides a cost-effective strategy for membrane protein isolation and purification that avoids the destabilizing effects of detergents.

Nanodisc Technologies

Table 2: Comparison of Membrane Mimetic Systems for Membrane Protein Research

| System | Composition | Stabilization Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Detergent Micelles | Single tail/head group molecules | Micelle formation around TM domain | Universal extraction, easy manipulation | Dynamic, often destabilizing [1] |

| Amphipols | Amphipathic polymers | Direct binding to TM surface | High stability, CMC-independent | Limited extraction capability [1] |

| Nanodiscs (MSP) | Lipids + Membrane Scaffold Proteins | Lipid bilayer disc surrounded by MSP | Native-like lipid environment | Requires detergent for reconstitution [8] |

| Polymer Nanodiscs | Lipids + Amphiphilic Polymers | Lipid bilayer disc surrounded by polymer | Enhanced stability, direct extraction | Sensitivity to divalent cations [8] |

| Peptide Nanodiscs | Lipids + Engineered Peptides | Lipid bilayer disc surrounded by peptide | Direct extraction, tunable properties | Emerging technology [8] |

Recent advances in nanodisc technology have enabled detergent-free reconstitution of membrane proteins through the development of engineered membrane scaffold peptides. The DeFrND technology utilizes chemically modified Apolipoprotein-A1 mimetic peptides to directly extract membrane proteins from native cell membranes into nanoscale discoids without requiring initial detergent solubilization [8]. This approach potentially preserves the precise composition and asymmetry of native membranes, which is often lost in traditional detergent-mediated reconstitution. In functional studies, the MalFGK2 transporter embedded in peptide-based nanodiscs maintained its coupled ATPase activity, responding to maltose and maltose-binding protein similarly to proteoliposomes, whereas the same protein in polymer nanodiscs was inactive [8]. This highlights the importance of selecting appropriate membrane mimetics that maintain the functional properties of the target protein.

Experimental Protocols and Methodologies

Detergent Screening Protocol for Membrane Protein Solubilization

Objective: To identify optimal detergents for solubilizing and stabilizing a target membrane protein.

Materials:

- Membrane preparation containing target protein

- Detergent stocks: DDM, this compound, LMNG, GDN, DM, and others as needed

- Resuspension buffer: 50 mM MES-NaOH (pH 6.5), 20% (v/v) glycerol, 50 mM KCl, 5 mM MgCl₂, 1.33 mM DTT, protease inhibitors

- Ultracentrifuge and appropriate tubes

- SDS-PAGE equipment or other protein quantification method

Procedure:

Membrane Preparation: Isolate membranes from expressing cells using differential centrifugation. Resuspend membrane fraction to a total protein concentration of 2.5 mg/mL in resuspension buffer supplemented with relevant ligands or cofactors (e.g., 0.03 mM Na₂PPi for pyrophosphatases) [7].

Detergent Solubilization: Aliquot membrane suspension into separate tubes and add detergents to achieve 1% (w/v) final concentration for each detergent being tested. Include a DDM/CHS condition with 1% DDM + 0.2% CHS for comparison [7].

Incubation: Incubate mixtures with shaking at 300 rpm at 4°C for optimal solubilization. Time course experiments may be performed (1-4 hours) to determine minimal effective solubilization time [7].

Separation: Ultracentrifuge samples at 100,000 × g for 1 hour to pellet unsolubilized material.

Analysis: Compare protein content in supernatants (solubilized fraction) and pellets using SDS-PAGE with quantitative detection methods (e.g., GFP fluorescence for tagged proteins, or immunoblotting). Calculate solubilization efficiency as percentage of total protein in supernatant [7].

Stability Assessment: Incubate solubilized proteins at preferred experimental temperatures and evaluate stability over time (e.g., 24-72 hours) using native PAGE, size exclusion chromatography, or activity assays.

This protocol was successfully applied to Plasmodium falciparum pyrophosphatase, revealing that DDM/CHS provided 88% solubilization efficiency, outperforming other detergents including this compound and Cymal-5 [7].

Detergent Removal and Amphipol Exchange Protocol

Objective: To transfer membrane proteins from detergents to amphipols while maintaining protein stability and function.

Materials:

- Purified membrane protein in detergent solution

- Amphipol A8-35 or similar

- Hydrophobic adsorption beads (Bio-Beads SM-2 or PAD600)

- Size exclusion chromatography columns

- Appropriate assay buffers for functional testing

Procedure:

Preparation: Determine detergent concentration in the purified membrane protein sample. Calculate the required amount of adsorption beads based on 20 times the weight of detergent [1]. Pre-wet beads according to manufacturer recommendations.

Amphipol Addition: Add amphipol to the membrane protein solution at varying mass ratios of membrane protein to amphipol, testing conditions from 1:2 to 1:10 to optimize for specific targets [1].

Detergent Removal: Add pre-wetted adsorption beads to the protein-amphipol mixture. Incubate with gentle agitation at 4°C for 2 hours [1].

Bead Removal: Separate the solution from beads by gentle centrifugation or column filtration.

Purification: Purify the membrane protein-amphipol complex by size exclusion chromatography to remove excess amphipol and any residual detergent [1].

Validation: Analyze complex formation using native PAGE, evaluate protein stability by thermal shift assays, and verify functional integrity through activity assays when available.

This method enables the preparation of stable membrane protein-amphipol complexes that are suitable for structural studies and functional characterization without the destabilizing effects of detergents. The use of cost-effective PAD600 beads makes this approach accessible for high-throughput applications [1].

Workflow Visualization and Decision Framework

To assist researchers in selecting and implementing the most appropriate alternatives to this compound and DDM, we have developed comprehensive workflow diagrams that outline key decision points and experimental pathways.

Detergent Selection and Optimization Workflow

Diagram Title: Membrane Protein Stabilization Workflow

This workflow illustrates the iterative process of membrane protein stabilization, emphasizing the role of alternative detergents and detergent-free systems when initial DDM extraction proves insufficient. The pathway highlights the importance of systematic detergent screening and the value of additives like CHS for enhancing stability. Recent research indicates that novel TTGs and designed amphipols can rescue challenging targets that resist stabilization by conventional detergents [6] [8].

Membrane Mimetic System Decision Framework

Diagram Title: Membrane Mimetic Selection Based on Research Objective

This decision framework correlates research objectives with appropriate membrane mimetic systems, highlighting how detergent selection should align with experimental goals. For structural biology using cryo-EM, LMNG and GDN have been particularly successful, appearing in over 450 structural studies in the past decade [6]. For functional studies that require a more native environment, nanodiscs and amphipols provide superior performance by maintaining lipid-protein interactions and complex integrity [8].

Conclusion and Future Perspectives

The landscape of detergents and membrane mimetics for membrane protein research has expanded significantly beyond traditional options like this compound and DDM. The development of novel detergent designs such as unsymmetric TTGs and the refinement of detergent-free systems including amphipols and peptide-based nanodiscs provide researchers with an extensive toolkit for tackling challenging membrane protein targets. These advances are particularly timely given the increasing emphasis on membrane protein structural biology driven by cryo-EM technologies and pharmaceutical development needs.

References

- 1. and cost-effective adsorbent for Alternative removal in... detergent [researchsquare.com]

- 2. Overview of Membrane Protein Sample Preparation for ... [preprints.org]

- 3. Overview of Membrane Protein Sample Preparation for ... [mdpi.com]

- 4. /CHS Solution (10:1) 10 x 1 mL | Contact Us | thermofisher.com DDM [thermofisher.com]

- 5. n-Dodecyl-B-D-maltoside ( DDM ) | GoldBio [goldbio.com]

- 6. Unsymmetric triazine-based triglucoside detergents for ... [pmc.ncbi.nlm.nih.gov]

- 7. Expression, purification and preliminary pharmacological ... [pmc.ncbi.nlm.nih.gov]

- 8. DeFrND: detergent-free reconstitution into native ... [nature.com]

Comprehensive Application Notes: Utilizing Cymal-4 in Membrane Protein Stability Assays

Introduction to Cymal-4 in Membrane Protein Stabilization

This compound (4-cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic detergent frequently employed in membrane protein structural biology for its effectiveness in extracting, solubilizing, and stabilizing integral membrane proteins (IMPs). As maltoside-based detergents represent one of the most successful families for membrane protein crystallography, this compound occupies a important position with its cyclohexyl moiety modulating hydrophobicity compared to traditional alkyl chain maltosides. The critical challenge in membrane protein research lies in maintaining protein stability once extracted from their native lipid bilayer environment, as IMPs are prone to unproductive aggregation and denaturation when inadequately solvated by detergents [1] [2].

The significance of detergent screening for membrane protein stabilization cannot be overstated, with studies indicating that only a small subset of available detergents has yielded the majority of membrane protein structures solved to date [3]. This compound has demonstrated particular utility in improving solubility of challenging membrane proteins that precipitate in more common detergents like DDM (n-dodecyl-β-D-maltopyranoside). Research has documented cases where this compound, sometimes in combination with other detergents like Foscholine-10, enabled concentration of membrane proteins to levels sufficient for crystallization trials where conventional detergents had failed [4].

This compound Properties and Relevance to Protein Stability

Key Physicochemical Properties

Table 1: Physicochemical properties of this compound compared to common membrane protein detergents

| Detergent | Formula Weight (Da) | Aggregation Number (Nagg) | CMC (mM) | Micellar Weight (kDa) |

|---|---|---|---|---|

| This compound | 481 | ~25 | ~7.6 | 12 |

| DDM | 511 | ~78-149 | ~0.17 | 70 |

| DM | 483 | ~69 | ~1.8 | 33 |

| OG | 292 | ~27-100 | ~25 | 25 |

| CHAPS | 615 | ~10 | ~5.9 | 6 |

This compound possesses several structural features that contribute to its membrane protein-stabilizing properties. The detergent consists of a maltose head group connected via a butyl spacer to a cyclohexyl ring, creating a balanced hydrophobicity profile that effectively interacts with transmembrane domains while maintaining water solubility. With a critical micelle concentration (CMC) of approximately 7.6 mM and a relatively small aggregation number of ~25, this compound forms modest-sized micelles of about 12 kDa [1]. This intermediate size provides sufficient hydrophobic environment to maintain protein fold while potentially facilitating crystal contacts due to smaller micellar size compared to longer-chain detergents like DDM.

The cyclohexyl ring in this compound provides a rigid hydrophobic moiety that may offer different interaction geometries with membrane protein surfaces compared to flexible alkyl chains. This unique structural aspect potentially contributes to its efficacy in stabilizing certain membrane protein classes that are destabilized in conventional maltoside detergents. Additionally, the relatively high CMC compared to DDM allows for more efficient detergent removal or exchange when required for downstream applications such as crystallization or functional assays [4] [1].

Stability Assessment Methods with this compound

Overview of Stability Assessment Approaches

Table 2: Comparison of methods for assessing membrane protein stability in detergents like this compound

| Method | Key Measured Parameters | Sample Throughput | Protein Consumption | Key Advantages |

|---|---|---|---|---|

| Differential Scanning Fluorimetry (nanoDSF) | Tm, Tonset, aggregation onset | High (96-well format) | Low (μg range) | Direct measurement of thermal unfolding; no dyes required |

| Size Exclusion Chromatography (SEC) | Monodispersity, oligomeric state, aggregation | Low to medium | Moderate to high (mg) | Provides size and homogeneity information |

| Differential Filtration Assay (DFA) | Stability, aggregation propensity | High (96-well format) | Low (sub-milligram) | Rapid screening; provides size and stability information |

| Fluorescence Polarization (FP) | Detergent desolvation transition | Medium to high | Low | Quantifies detergent-protein interactions |

| Light Scattering | Aggregation onset, particle size | High (96-well format) | Low | Complements DSF; detects aggregation |

When evaluating membrane protein stability in this compound, researchers can monitor several key parameters that indicate optimal stabilization. The melting temperature (Tm) represents the midpoint of the thermal denaturation transition and serves as a primary indicator of thermodynamic stability [2]. The onset of unfolding (Tonset) provides an early indicator of structural perturbations, while the cooperativity of unfolding reflects the two-state transition between folded and unfolded states, with higher cooperativity generally indicating better protein behavior [2]. Additionally, the aggregation onset temperature helps identify conditions where the protein maintains solubility during thermal stress, a critical factor for successful structural studies.

Experimental Protocols

Thermal Shift Assay Using nanoDSF Technology

The nanoDSF (differential scanning fluorimetry) method represents a high-throughput approach to evaluate membrane protein stability in this compound and other detergents by monitoring intrinsic tryptophan fluorescence during thermal denaturation [2]. This method is particularly valuable as it requires no external dyes and can be performed in a 96-well format, enabling rapid screening of multiple detergent conditions simultaneously. The following protocol outlines the key steps for assessing this compound stabilization using nanoDSF:

Protein Preparation: Begin with purified membrane protein in initial solubilization detergent (typically 1-2% DDM) at concentrations of 0.5-2 mg/mL following size exclusion chromatography. For this compound screening, dilute the protein tenfold into buffer containing 1× this compound (approximately 0.5-1% w/v, well above its CMC of 7.6 mM) [2]. Ensure proper dilution to maintain detergent concentration above CMC while achieving desired protein concentration for fluorescence detection.

Sample Loading and Experimental Setup: Load 10 μL of the this compound-protein complex into standard nanoDSF capillaries. Include control samples containing protein in original detergent and buffer-only controls with this compound to account for background signals. Program the thermal ramp method with a temperature gradient from 20°C to 95°C at a rate of 1°C per minute, ensuring gradual denaturation for accurate Tm determination [2].

Data Collection Parameters: Monitor tryptophan fluorescence intensities at 330 nm and 350 nm simultaneously throughout the thermal ramp. The ratio of F350/F330 provides a robust parameter for determining unfolding transitions independent of protein concentration. Simultaneously activate the static light scattering (SLS) channel at 650 nm to detect aggregation events that may occur during unfolding [2].

Data Analysis: Process the fluorescence ratio data to identify inflection points corresponding to Tm values. The first derivative of the fluorescence ratio curve peaks at the Tm. Correlate aggregation events detected by light scattering with unfolding transitions to identify conditions where this compound maintains protein solubility during thermal denaturation.

Size Exclusion Chromatography-Based Thermostability Assay

Analytical size exclusion chromatography (SEC) provides a complementary approach to assess membrane protein stability in this compound by monitoring monodispersity and oligomeric state under thermal stress [4]. This method is particularly valuable for detecting aggregates and quantifying the fraction of properly folded protein after exposure to elevated temperatures. The protocol involves the following steps:

Sample Preparation and Thermal Challenge: Incubate aliquots of purified protein in this compound (20-50 μg in 100 μL) at different temperatures for 10 minutes using a thermal cycler to ensure precise temperature control. Include a temperature range that spans from below the expected Tm (e.g., 4°C) to well above the anticipated denaturation point to capture the complete transition. After heating, briefly centrifuge samples (14,000 × g for 10 minutes) to remove aggregates formed during thermal challenge [4].

Chromatographic Separation: Inject the entire supernatant onto an analytical SEC column (e.g., Shodex KW804) equilibrated with buffer containing this compound at concentrations above its CMC. Maintain the mobile phase at constant temperature (typically 4-10°C) to prevent additional unfolding during separation. Use an HPLC system with UV detection, monitoring at 280 nm for protein detection, with a flow rate of 0.5-1.0 mL/min appropriate for the column specifications [4].

Data Analysis and Tm Determination: Measure the height of the monodisperse peak in each chromatogram, which corresponds to the fraction of protein remaining non-aggregated after each temperature challenge. Normalize peak heights against the control sample kept at 4°C. Construct a melting curve by plotting normalized peak height versus temperature, and fit the data with a Boltzmann sigmoidal equation to determine the apparent Tm, defined as the temperature at which the peak height is reduced to 50% of the original value [4].

Data Interpretation and Practical Considerations

Analyzing Stability Data

When interpreting results from this compound stability experiments, several key parameters indicate successful stabilization. The melting temperature (Tm) serves as the primary indicator, with higher values generally reflecting greater thermodynamic stability. For this compound, a significant increase in Tm compared to other detergents suggests effective stabilization of the target membrane protein. The cooperativity of unfolding, reflected in the steepness of the melting curve, indicates whether the protein undergoes a two-state unfolding transition, with higher cooperativity generally corresponding to more homogeneous protein preparation [2].

The correlation between unfolding and aggregation provides critical information about sample quality. Ideal detergent conditions like this compound show a separation between the unfolding transition (Tm) and aggregation onset (Tagg), indicating that the protein unfolds before aggregating. When aggregation occurs simultaneously with or before unfolding, it suggests poor detergent compatibility and potential for sample heterogeneity during structural studies [2]. Additionally, the monodispersity index from SEC analysis, quantified as the symmetry and width of the elution peak, provides complementary information about protein behavior at non-denaturing temperatures, with sharp, symmetric peaks indicating ideal monodisperse samples [4].

Practical Applications and Troubleshooting

The implementation of this compound in membrane protein stabilization requires attention to several practical considerations. When transitioning proteins from initial solubilization detergents to this compound, ensure complete exchange through methods like affinity resin binding with extensive washing or rapid dilution refolding protocols [3] [1]. For proteins exhibiting limited solubility in this compound alone, consider mixed detergent systems, as research has demonstrated successful stabilization using combinations such as Cymal-6 with Foscholine-10 [4].

Common challenges during this compound screening include detergent-mediated unfolding, particularly with certain detergent families like fos-choline and PEG-based detergents that may destabilize some membrane proteins [2]. If this compound demonstrates poor stabilization, consider exploring detergents with similar properties but different hydrophobic groups, such as other Cymal variants (Cymal-5, Cymal-6) or neopentyl glycol-based detergents. Additionally, optimize the lipid complement when working with this compound, as specific lipids copurified with membrane proteins can dramatically influence stability, with eukaryotic membrane proteins showing particular sensitivity to lipid content [2].

Conclusion

This compound represents a valuable tool in the membrane protein stabilization toolkit, particularly for targets that prove challenging in more conventional detergents like DDM. The implementation of high-throughput stability screening methods such as nanoDSF and SEC-based thermal challenge assays enables rapid identification of optimal detergent conditions for structural and functional studies. When integrated into comprehensive detergent screening pipelines, this compound can contribute significantly to overcoming the bottleneck of membrane protein stability in structural biology, enabling researchers to advance projects that may have stalled with traditional detergent approaches. As structural biology continues to evolve with increasing emphasis on cryo-EM and complex membrane protein systems, systematic detergent screening approaches incorporating detergents like this compound will remain essential for successful structure determination.

References

- 1. Quantification of Membrane Protein-Detergent Complex ... [pmc.ncbi.nlm.nih.gov]